molecular formula C19H25NO6 B1209355 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol CAS No. 108930-00-3

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol

Cat. No.: B1209355
CAS No.: 108930-00-3
M. Wt: 363.4 g/mol
InChI Key: BZIHGMVSUSMJCD-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol is a complex organic compound that features a combination of hydroxy, amino, and methoxy functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxy groups on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxy groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehydroxylated compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound.

    Catecholamines: Structurally similar compounds with hydroxy groups on the benzene ring.

Uniqueness

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol is unique due to its combination of hydroxy, amino, and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[1-hydroxy-2-[2-(3,4,5-trimethoxyphenyl)ethylamino]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-24-17-8-12(9-18(25-2)19(17)26-3)6-7-20-11-16(23)13-4-5-14(21)15(22)10-13/h4-5,8-10,16,20-23H,6-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIHGMVSUSMJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCNCC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910928
Record name 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108930-00-3
Record name T 1583
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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